molecular formula C10H18Cl2O B14424466 1,1-Dichloro-2-methoxynon-1-ene CAS No. 82772-54-1

1,1-Dichloro-2-methoxynon-1-ene

Cat. No.: B14424466
CAS No.: 82772-54-1
M. Wt: 225.15 g/mol
InChI Key: JHCNHHLITLPRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-2-methoxynon-1-ene is an organic compound with the molecular formula C10H18Cl2O It is a chlorinated derivative of nonene, featuring both chlorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2-methoxynon-1-ene typically involves the chlorination of 2-methoxynon-1-ene. This can be achieved through the reaction of 2-methoxynon-1-ene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, at a temperature range of 0-25°C to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts, such as Lewis acids, can enhance the efficiency and selectivity of the chlorination process. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-methoxynon-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form nonene derivatives with fewer chlorine atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-methoxynon-1-ene derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Formation of 2-methoxynon-1-al or 2-methoxynon-1-oic acid.

    Reduction: Formation of 2-methoxynonane or partially dechlorinated nonene derivatives.

Scientific Research Applications

1,1-Dichloro-2-methoxynon-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-methoxynon-1-ene involves its interaction with various molecular targets. The chlorine atoms and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-2-methoxyethane
  • 1,1-Dichloro-2-methoxypropane
  • 1,1-Dichloro-2-methoxybutane

Uniqueness

1,1-Dichloro-2-methoxynon-1-ene is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of both chlorine and methoxy groups also provides a versatile platform for further functionalization and derivatization.

Properties

CAS No.

82772-54-1

Molecular Formula

C10H18Cl2O

Molecular Weight

225.15 g/mol

IUPAC Name

1,1-dichloro-2-methoxynon-1-ene

InChI

InChI=1S/C10H18Cl2O/c1-3-4-5-6-7-8-9(13-2)10(11)12/h3-8H2,1-2H3

InChI Key

JHCNHHLITLPRAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=C(Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.